Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate
Overview
Description
Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate is an organophosphorus compound that features a phosphonate group attached to a fluorinated phenyl ring
Mechanism of Action
Target of Action
Phosphonate compounds are generally known to interact with various enzymes and receptors in the body, often acting as inhibitors or activators .
Mode of Action
Phosphonate compounds typically act by mimicking the structure of natural biochemicals, allowing them to bind to their target enzymes or receptors and alter their function . The presence of the fluorophenyl group may further influence the compound’s interactions with its targets.
Biochemical Pathways
Phosphonates are involved in a wide range of biochemical processes, including signal transduction, enzyme regulation, and cell function . The impact on these pathways can lead to various downstream effects, depending on the specific targets and the biological context.
Pharmacokinetics
The pharmacokinetic properties of phosphonates are generally influenced by their chemical structure, the presence of functional groups, and their pka values . These factors can affect the compound’s solubility, permeability, and stability, thereby influencing its bioavailability.
Result of Action
Phosphonates can have a wide range of biological effects, from altering enzyme activity to modulating cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemicals can influence the action, efficacy, and stability of this compound. For instance, the pH can affect the ionization state of the compound, potentially influencing its solubility and permeability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate typically involves the reaction of 2-fluorobenzaldehyde with dimethyl phosphite under specific conditions. One common method is the Arbuzov reaction, where the aldehyde reacts with the phosphite in the presence of a base, such as sodium hydride, to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts, such as palladium or copper, can enhance the reaction rates and selectivity, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phenyl phosphonates depending on the nucleophile used.
Scientific Research Applications
Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (2-oxoethyl)phosphonate: Lacks the fluorine atom, making it less stable and less reactive.
Dimethyl (2-(4-fluorophenyl)-2-oxoethyl)phosphonate: Similar structure but with the fluorine atom in a different position, affecting its reactivity and binding properties.
Uniqueness
Dimethyl (2-(2-fluorophenyl)-2-oxoethyl)phosphonate is unique due to the presence of the fluorine atom on the phenyl ring, which enhances its stability and reactivity. This makes it particularly useful in applications where high stability and specific reactivity are required .
Properties
IUPAC Name |
2-dimethoxyphosphoryl-1-(2-fluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FO4P/c1-14-16(13,15-2)7-10(12)8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEBUGQVRKZURV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC(=O)C1=CC=CC=C1F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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